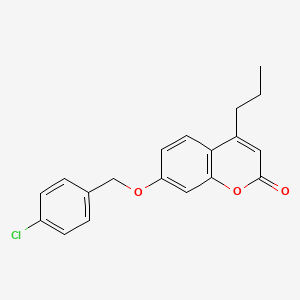![molecular formula C10H10Cl2N2O2 B2373512 Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 337924-73-9](/img/structure/B2373512.png)
Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate (MDEHCA) is a compound belonging to the class of arylhydrazone derivatives. It is a colorless, crystalline solid that is soluble in organic solvents. MDEHCA has many applications in scientific research due to its wide range of biochemical and physiological effects. In
Scientific Research Applications
Anticancer Agents
Research has identified the potential of certain derivatives of Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate as anticancer agents. A study demonstrated that novel thiadiazoles and thiazoles incorporating a pyrazole moiety, synthesized from the reaction of hydrazonoyl halides with methyl 2-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydrazine-carbodithioate, showed concentration-dependent inhibitory effects on the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates
A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This process significantly reduced reaction times and improved regioselectivity, producing the compounds with 71-92% yields (Machado et al., 2011).
Mitsunobu Reaction with Ethyl 2-Arylhydrazinecarboxylates
Ethyl 2-arylhydrazinecarboxylates, including ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, have been utilized as organocatalysts for Mitsunobu reactions. These reactions involve aerobic oxidation with a catalytic amount of iron phthalocyanine, leading to the discovery of new catalysts that expand the scope of substrates (Hirose, Gazvoda, Košmrlj, & Taniguchi, 2016).
Antimicrobial and Anticoccidial Activity
Some derivatives of this compound have shown promising antimicrobial and anticoccidial activities. These include thiazole fused thiosemicarbazones and triazolyl compounds that have been evaluated for their in-vitro antimicrobial, antimalarial, and anti-tuberculosis activity (Prajapati et al., 2019). Additionally, a study synthesized 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines structurally similar to robenidine, showing anticoccidial activity against E. tenella (Shibamoto & Nishimura, 1986).
Nanoparticle Preparation
A copper(II) complex of a new hydrazone was synthesized, serving as a solid-state single source precursor for the preparation of both Cu and CuO nanoparticles through thermal decomposition. This novel hydrazone included ethyl 4-(pyridine-4yl-methylene) hydrazinecarboxylate (Selvam et al., 2019).
Properties
IUPAC Name |
methyl N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(13-14-10(15)16-2)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,14,15)/b13-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMXGUXUENZYOA-AWNIVKPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
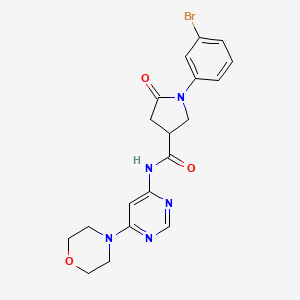

![3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2373433.png)
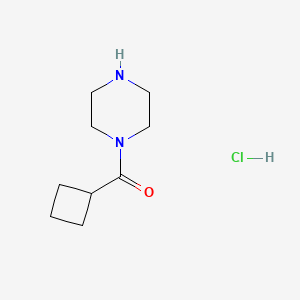

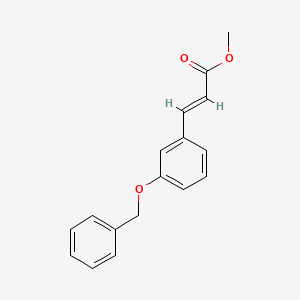
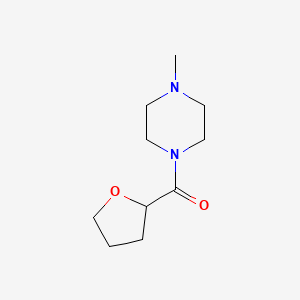
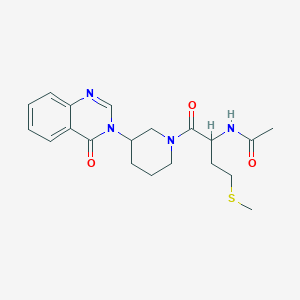
![3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2373443.png)
![(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2373445.png)


![2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2373448.png)
